molecular formula C12H9ClO4S B2730156 Methyl 3-(chlorosulfonyl)-2-naphthoate CAS No. 1154141-63-5

Methyl 3-(chlorosulfonyl)-2-naphthoate

Cat. No. B2730156
CAS RN: 1154141-63-5
M. Wt: 284.71
InChI Key: RJFUIXWQYYNIBE-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-2-naphthoate (MCSN) is a type of chemical compound that is used in a variety of scientific research applications. It is a sulfur-containing ester of a naphthoic acid and is a powerful reagent in organic synthesis. MCSN is used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used in the synthesis of a variety of other organic compounds.

Scientific Research Applications

Histochemical Techniques and Tissue Oxidase Demonstration

  • Research on complex naphthols, including derivatives similar to the compound of interest, has shown their utility in histochemical techniques for the demonstration of tissue oxidase. These compounds, along with methylene compounds, have been identified as new classes of reagents for histochemical applications, with implications for studies in enzyme activity and cell biology (Burstone, 1959).

Catalytic Methylation and Green Chemistry

  • Studies on the catalytic methylation of naphthols, such as the conversion of 2-naphthol to 2-methoxynaphthalene, utilize greener agents like dimethyl carbonate, highlighting the importance of sustainable chemistry and the potential for modifications of naphthalene derivatives in pharmaceutical production (Yadav & Salunke, 2013).

Optical Properties and Material Science

  • Postfunctionalization of poly(thiophenes), with studies involving derivatives of naphthalene, has been shown to significantly affect the optical and photophysical properties of these materials. Such research underscores the potential for naphthalene derivatives in enhancing solid-state emission, with applications in electronic and photonic devices (Li, Vamvounis, & Holdcroft, 2002).

Environmental Biodegradation and Remediation

  • Investigations into the anaerobic degradation of naphthalene and its derivatives by sulfate-reducing cultures indicate that methylation may be an initial step in the biodegradation pathway. This finding is pivotal for understanding the microbial breakdown of polycyclic aromatic hydrocarbons (PAHs) and for developing bioremediation strategies for contaminated environments (Safinowski & Meckenstock, 2006).

Advanced Synthesis and Chemical Transformations

  • Research on the synthesis of complex organic molecules, including those derived from naphthalene, showcases the versatility of these compounds in organic synthesis. Studies demonstrate various methodologies for creating novel structures with potential applications in drug development and materials science (Balo, Fernández, García‐Mera, & López, 2000).

properties

IUPAC Name

methyl 3-chlorosulfonylnaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO4S/c1-17-12(14)10-6-8-4-2-3-5-9(8)7-11(10)18(13,15)16/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFUIXWQYYNIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C=C1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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